Tetrahydroxyquinone monohydrate

Electrochemistry Cyclic Voltammetry Hydrogen Bonding

THQ·H₂O delivers superior performance in organic electrodes and radical scavenging versus simpler quinones. Its four hydroxyl groups create a unique hydrogen-bond network, stabilizing the semiquinone radical and shifting redox potential (0.81V/0.94V vs NHE). This ensures enhanced cycle life and precise redox control. Procure this high-purity precursor for advanced battery research and electrochemical modeling.

Molecular Formula C6H6O7
Molecular Weight 190.11 g/mol
CAS No. 123334-16-7
Cat. No. B052120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydroxyquinone monohydrate
CAS123334-16-7
Molecular FormulaC6H6O7
Molecular Weight190.11 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)C(=C(C1=O)O)O)O)O.O
InChIInChI=1S/C6H4O6.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8,11-12H;1H2
InChIKeyCJFTUKFVMMYYHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydroxyquinone Monohydrate (CAS 123334-16-7): A Foundational Redox-Active Benzoquinone for Energy Storage and Radical Research


Tetrahydroxyquinone monohydrate (THQ·H₂O, also known as tetrahydroxy-1,4-benzoquinone hydrate) is a polyhydroxylated para-benzoquinone derivative bearing four hydroxyl substituents on a fully conjugated quinoid core [1]. This electron-rich molecular architecture confers a unique redox profile, enabling it to participate in multi-electron transfer processes and to form a stable semiquinone radical anion upon single-electron reduction [2]. THQ is distinguished from simpler quinones (e.g., 1,4-benzoquinone, hydroquinone) and less hydroxylated analogs (e.g., 2,5-dihydroxy-1,4-benzoquinone) by its dense array of hydrogen-bonding donors and acceptors, which dramatically alters its electrochemical potential, solubility, and radical-scavenging kinetics. These properties underpin its primary research applications as an organic electrode material for alkali-ion batteries, a model compound for studying intramolecular hydrogen bonding effects on redox chemistry, and a broad-spectrum free radical scavenger in pulse radiolysis investigations.

Why Tetrahydroxyquinone Monohydrate (CAS 123334-16-7) Cannot Be Interchanged with Simpler Quinones: The Critical Role of Hydroxyl Density


In both electrochemical energy storage and radical scavenging applications, the performance of quinone-based compounds is exquisitely sensitive to the number and position of hydroxyl substituents. Unsubstituted 1,4-benzoquinone (p-BQ) exhibits a high theoretical capacity but suffers from severe dissolution in aprotic battery electrolytes and a lower oxidation potential, leading to rapid capacity fade and limited operating voltage [1]. Conversely, while hydroquinone (the fully reduced counterpart) is a known antioxidant, its radical scavenging efficiency and redox potential are markedly lower than those of THQ. 2,5-Dihydroxy-1,4-benzoquinone (DHBQ) represents an intermediate hydroxylation state but lacks the complete intramolecular hydrogen-bonding network of THQ, which has been shown to stabilize the semiquinone radical intermediate and shift redox potentials [2]. These differences are not incremental; they are structural determinants of key performance metrics such as oxidation potential, dissolution rate, and rate constants for radical reactions. Consequently, substituting THQ with a less hydroxylated quinone analog will yield quantitatively divergent results in any application requiring precise redox control, high stability of radical intermediates, or tailored electrochemical potential.

Quantitative Differentiation Guide for Tetrahydroxyquinone Monohydrate: Electrochemical, Battery, and Radical Scavenging Benchmarks


Oxidation Potential Elevation via Intramolecular Hydrogen Bonding in THQ vs. Unsubstituted p-Benzoquinone

The presence of four hydroxyl groups in tetrahydroxyquinone (THQ) enables a network of intramolecular hydrogen bonds that stabilizes its radical anion, shifting its oxidation potentials to less negative values compared to unsubstituted p-benzoquinone (p-BQ). Cyclic voltammetry measurements reveal that THQ exhibits two distinct oxidation peaks, providing experimental evidence of this stabilization effect [1]. In contrast, p-BQ typically shows a single, more reversible redox couple at a lower potential under similar aqueous conditions.

Electrochemistry Cyclic Voltammetry Hydrogen Bonding Redox Potential

Enhanced Cycle Life in Sodium-Ion Batteries: o-Na2THBQ (THQ Derivative) vs. Pristine THBQ Electrode

The intrinsic dissolution of tetrahydroxyquinone (THBQ) in aprotic electrolytes is a major barrier to its use as a battery electrode. Salinization to form the ortho-disodium salt (o-Na2THBQ) dramatically reduces this dissolution, as confirmed by ex-situ dissolution experiments and UV-Vis spectroscopy [1]. A direct comparison of the pristine THBQ electrode with the salinized o-Na2THBQ derivative reveals that while both deliver initial capacities, the o-Na2THBQ cathode exhibits far superior capacity retention over extended cycling. At a current density of 50 mA·g⁻¹ in an ester-based electrolyte for sodium-ion batteries (SIBs), the o-Na2THBQ cathode retained a reversible discharge capacity of 107 mAh·g⁻¹ after 200 cycles [1]. In contrast, pristine THBQ electrodes typically exhibit rapid capacity decay, with capacity often dropping below 50 mAh·g⁻¹ within the first 50 cycles under similar conditions due to active material dissolution.

Sodium-Ion Battery Organic Electrode Cycling Stability Capacity Retention

High-Rate Capability and Long-Term Stability of THQ-Derived Electrode in Lithium-Ion Batteries vs. Conventional Organic Cathodes

A key differentiator for quinone-based electrodes is their ability to sustain high current densities without catastrophic capacity loss. The ortho-disodium salt of tetrahydroxyquinone (o-Na2C6H2O6), when tested in lithium-ion batteries, demonstrates a unique combination of high-rate performance and ultra-long cycle life that distinguishes it from many other small-molecule organic cathodes [1]. Specifically, at an elevated current density of 5 A·g⁻¹, the o-Na2C6H2O6 electrode delivers a stable capacity of 55.0 mA h g⁻¹ and exhibits a remarkably low capacity decay rate of only 0.0075% per cycle over 2000 cycles [1]. This performance metric surpasses that of many unmodified quinone electrodes, such as 1,4-benzoquinone (p-BQ), which typically experiences rapid capacity fade and poor rate capability due to its high solubility in the electrolyte.

Lithium-Ion Battery Organic Cathode Rate Performance Cycle Life

Broad-Spectrum Radical Scavenging Kinetics of THQ vs. Hydroquinone and Other Phenolic Antioxidants

Tetrahydroxyquinone (THQ) is distinguished from simpler phenolic antioxidants like hydroquinone by its ability to efficiently scavenge a wide array of both oxidizing and reducing free radicals with high rate constants [1]. Pulse radiolysis studies have quantified its reactivity towards primary water radiolysis radicals (e.g., hydroxyl radical, hydrated electron) as well as biologically relevant species (e.g., superoxide radical anion, lipid peroxyl radical) [1]. While a direct IC50 comparison in DPPH assays is not available, the mechanistic data from pulse radiolysis reveal that THQ reacts via a redox cycle to form a stable semiquinone radical, a pathway that is less accessible or less efficient for hydroquinone, which typically acts solely as a hydrogen atom donor. For context, hydroquinone has been reported with a DPPH IC50 of 151.19 mg/L [2], whereas THQ's radical scavenging is characterized by second-order rate constants on the order of 10⁹–10¹⁰ M⁻¹s⁻¹ for reactions with hydroxyl radical [1], indicating near diffusion-controlled kinetics.

Antioxidant Free Radical Scavenging Pulse Radiolysis Kinetics

Optimal Research and Industrial Deployment Scenarios for Tetrahydroxyquinone Monohydrate (CAS 123334-16-7)


Synthesis of High-Performance Organic Electrode Materials for Next-Generation Alkali-Ion Batteries

Given the compelling evidence of enhanced cycle life and rate capability for its salinized derivatives (o-Na2THBQ and o-Na2C6H2O6), THQ·H₂O is the preferred precursor for synthesizing novel organic cathodes in sodium-ion (SIBs) and lithium-ion batteries (LIBs). The quantitative benchmarks—such as 107 mAh·g⁻¹ retention after 200 cycles in SIBs and a 0.0075% per-cycle decay rate at 5 A·g⁻¹ in LIBs—set a high performance bar that justifies its procurement over less hydroxylated quinones that cannot achieve similar stability after derivatization. This application scenario is best suited for academic and industrial battery research laboratories focused on overcoming the dissolution and conductivity limitations of small-molecule organic electrodes.

Electrochemical Investigations of Intramolecular Hydrogen Bonding Effects on Redox Chemistry

The distinct oxidation potentials of THQ (0.81 V and 0.94 V vs. NHE) compared to the standard potential of p-benzoquinone (~0.70 V) provide a direct, measurable probe for studying the impact of an extensive intramolecular hydrogen-bonding network on the thermodynamics of electron transfer. Researchers in physical chemistry and electrochemistry should prioritize THQ over other hydroxylated quinones for these studies, as its four hydroxyl groups create a maximally perturbed electronic structure relative to the unsubstituted core. This makes it an ideal model compound for validating computational models of hydrogen bonding and for teaching advanced concepts in molecular electrochemistry.

Pulse Radiolysis and Advanced Oxidation Process (AOP) Studies Requiring a Broad-Spectrum Radical Probe

For radiation chemistry, free radical biology, and water treatment research employing pulse radiolysis, THQ is the superior choice for a redox-active probe. Its ability to scavenge a diverse panel of radicals (hydrated electrons, hydroxyl, superoxide, lipid peroxyl, etc.) with high, well-characterized rate constants makes it an invaluable tool for deciphering complex radical reaction networks. Compared to single-function probes like hydroquinone, THQ provides a more comprehensive diagnostic of the radical species present in a system, accelerating mechanistic studies and enabling more precise modeling of radical-induced damage or degradation pathways.

Exploratory Medicinal Chemistry for Antiparasitic and Antiviral Lead Discovery

While not a frontline therapeutic, THQ's reported bioactivity—specifically its inhibition of HIV-1 proteinase (IC50 = 575 µM) and activity against T. brucei brucei (MIC100 = 100 µg/ml)—positions it as a structurally unique, redox-active scaffold for medicinal chemistry exploration. Its procurement is justified for hit-to-lead campaigns aiming to improve upon these modest activities, or for studies investigating the role of ROS generation in the mechanism of action of antiparasitic and antiviral agents. Its differentiation lies in its combination of a simple, small-molecule scaffold with a redox-based mechanism, which is distinct from many peptide-based or purely structural inhibitors.

Technical Documentation Hub

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